Technical Whitepaper: Chemical Profiling and Synthetic Utility of 4-Ethoxy-5-isopropyl-2-methylaniline Hydrochloride (CAS 473704-48-2)
Technical Whitepaper: Chemical Profiling and Synthetic Utility of 4-Ethoxy-5-isopropyl-2-methylaniline Hydrochloride (CAS 473704-48-2)
Executive Summary
For drug development professionals and process chemists, highly substituted anilines serve as indispensable building blocks in the design of targeted therapeutics, particularly kinase inhibitors. 4-Ethoxy-5-isopropyl-2-methylaniline hydrochloride (CAS 473704-48-2) is a specialized, electron-rich aromatic intermediate[1]. This whitepaper provides an in-depth analysis of its physicochemical properties, safety profile, a self-validating de novo synthetic methodology, and its strategic application in medicinal chemistry.
Structural and Physicochemical Profiling
The structural architecture of CAS 473704-48-2 is defined by a fully substituted benzene ring (excluding positions 3 and 6), which imparts unique stereoelectronic properties[2].
-
Steric Bulk: The isopropyl group at position 5 provides significant lipophilic bulk, frequently utilized to occupy hydrophobic pockets (e.g., the gatekeeper pocket in kinase domains).
-
Electronic Modulation: The ethoxy group at position 4 is strongly electron-donating via resonance, increasing the nucleophilicity of the aniline nitrogen.
-
Conformational Control: The ortho-methyl group (position 2) forces a dihedral twist when the aniline is coupled to a larger heteroaromatic system, a classic strategy to lock a molecule into its bioactive conformation and reduce the entropic penalty of binding.
The compound is supplied as a hydrochloride salt. The causality behind this formulation is stability: the highly electron-rich free base is highly susceptible to spontaneous air oxidation, which degrades the material into complex azo or quinone-imine mixtures. The HCl salt protonates the amine, withdrawing electron density from the ring and rendering the solid bench-stable[1].
Table 1: Quantitative Physicochemical Data
| Property | Value |
| Chemical Name | 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride |
| CAS Registry Number | 473704-48-2 |
| Molecular Formula | C₁₂H₂₀ClNO (C₁₂H₁₉NO • HCl) |
| Molecular Weight | 229.75 g/mol |
| InChIKey | RAMYSWCVFRNRLJ-UHFFFAOYSA-N |
| Standard Purity | ≥95% (typically validated via NMR/HPLC) |
Hazard Mitigation and Handling Protocols
Handling functionalized anilines requires strict adherence to safety protocols due to their potential to cause methemoglobinemia and general irritation. According to standardized Safety Data Sheets (SDS), CAS 473704-48-2 requires specific engineering controls, including local exhaust ventilation, to prevent the inhalation of dust or aerosols[3].
Table 2: GHS Hazard Classifications and Causality
| Hazard Class | Category | Statement | Mechanistic Causality / Mitigation |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Anilines are rapidly absorbed in the GI tract. Mitigation requires strict isolation and PPE[3]. |
| Skin Irritation | Category 2 | H315: Causes skin irritation | Lipophilic nature allows dermal penetration. Nitrile gloves and lab coats are mandatory[3]. |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | HCl salt dissociates in ocular fluid, causing localized pH drops. Safety goggles required[3]. |
| STOT, Single Exposure | Category 3 | H335: May cause respiratory irritation | Fine crystalline dust can irritate the respiratory mucosa. Handle in a certified fume hood[3]. |
De Novo Synthesis: A Self-Validating Protocol
To ensure supply chain resilience, process chemists must understand the de novo synthesis of this building block. The following methodology outlines a robust, four-step synthesis starting from commercially available carvacrol (5-isopropyl-2-methylphenol).
Experimental Workflow
Fig 1: De novo synthetic workflow for CAS 473704-48-2 from carvacrol.
Step-by-Step Methodology & Causality
-
Regioselective Nitration:
-
Protocol: Dissolve carvacrol in glacial acetic acid. Slowly add 1.05 equivalents of dilute nitric acid at 0°C. Stir for 2 hours.
-
Causality & Validation: The strongly activating hydroxyl group directs the electrophilic aromatic substitution exclusively to the para position (position 4). In-process control: TLC (Hexane:EtOAc 4:1) will show the appearance of a distinct yellow spot (nitroaromatic).
-
-
O-Alkylation (Ethylation):
-
Protocol: Dissolve the 4-nitrocarvacrol intermediate in anhydrous DMF. Add 2.0 eq of K₂CO₃ and 1.5 eq of ethyl bromide. Heat to 60°C for 12 hours.
-
Causality & Validation: K₂CO₃ deprotonates the phenol, and the polar aprotic DMF accelerates the Sₙ2 displacement of the bromide. In-process control: LC-MS must confirm the disappearance of the phenolic mass and the appearance of the [M+H]⁺ peak corresponding to the ethyl ether.
-
-
Catalytic Hydrogenation:
-
Protocol: Transfer the nitro ether to a Parr shaker. Add methanol and 10% Pd/C catalyst (0.05 eq). Purge with N₂, then H₂, and pressurize to 40 psi. Shake until H₂ uptake ceases.
-
Causality & Validation: Catalytic hydrogenation is chosen over metal-acid reductions (e.g., Fe/HCl) to prevent the formation of chlorinated byproducts and ensure a highly pure free base. In-process control: Filter through Celite and analyze via HPLC. The complete disappearance of the nitro species is critical to prevent genotoxic impurities in the final API.
-
-
Hydrochloride Salt Formation:
-
Protocol: Dissolve the crude free base in dry diethyl ether. Dropwise, add a 4M solution of HCl in dioxane at 0°C until precipitation is complete. Filter and wash with cold ether.
-
Causality & Validation: Immediate salt formation prevents the oxidative degradation of the electron-rich aniline. The product (CAS 473704-48-2) is validated via ¹H-NMR (D₂O), confirming the downfield shift of the aromatic protons due to the -NH₃⁺ group.
-
Applications in Medicinal Chemistry
In drug discovery, CAS 473704-48-2 is primarily utilized as a nucleophile to construct diarylamine or heteroarylamine scaffolds. Its specific substitution pattern makes it highly reactive in Nucleophilic Aromatic Substitution (SₙAr) and Buchwald-Hartwig cross-coupling reactions.
Fig 2: Application of CAS 473704-48-2 in kinase inhibitor synthesis.
Mechanistic Utility
When synthesizing kinase inhibitors, the HCl salt is first neutralized in situ using a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). The free aniline then attacks an electrophilic core (e.g., 2,4-dichloropyrimidine). The electron-donating ethoxy group accelerates this SₙAr reaction by increasing the electron density on the nitrogen lone pair. Once coupled, the resulting intermediate can undergo further transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig) to yield highly complex, multi-ring API candidates.
